Barbital-d5
Description
Significance of Isotopic Labeling in Advanced Research Methodologies
The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), has become indispensable across a wide array of scientific disciplines. symeres.com Isotopic labeling allows for the precise tracking and quantification of molecules in complex environments. creative-proteomics.com This technique is fundamental to a variety of advanced research methodologies, including:
Metabolic Research: Scientists can trace the metabolic fate of a substance within an organism, providing critical insights into biochemical pathways. simsonpharma.com For instance, ¹³C-labeled glucose can be used to monitor glucose metabolism in the body.
Pharmacokinetics: In pharmaceutical research, isotopic labeling is crucial for studying how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. simsonpharma.commusechem.com
Proteomics and Metabolomics: Stable isotope labeling, when combined with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enables the detailed analysis of proteins and metabolites. moravek.comcernobioscience.com
Environmental and Agrochemical Studies: The fate of agrochemicals in the environment can be tracked to understand their persistence and impact. symeres.com
The ability to distinguish labeled from unlabeled molecules provides a clear window into dynamic processes that would otherwise be difficult to observe. musechem.com
Role of Deuteration in Contemporary Scientific Investigations
Deuteration, the process of replacing hydrogen (¹H) atoms with deuterium (²H or D), is a particularly significant application of isotopic labeling. thalesnano.com Deuterium, a stable isotope of hydrogen, contains a proton and a neutron, effectively doubling the mass of the hydrogen atom. wikipedia.org This mass difference, while not significantly altering the molecule's shape or size, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.netbioscientia.de
This seemingly small change has profound implications in scientific research:
Kinetic Isotope Effect: The stronger C-D bond can slow down the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. bioscientia.deresearchgate.net This effect is particularly useful in studying reaction mechanisms and can be leveraged to improve the metabolic stability of drugs. thalesnano.comresearchgate.net By strategically placing deuterium at sites of metabolic activity, the drug's breakdown can be slowed, potentially extending its half-life. researchgate.net
Internal Standards in Analytical Chemistry: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry (MS). thalesnano.comnih.gov Because they have nearly identical chemical properties to their non-deuterated counterparts but a different mass, they can be added to a sample in a known quantity to improve the accuracy and precision of quantitative analysis. tocris.comthalesnano.com
NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling helps in simplifying complex spectra and determining molecular structures. thalesnano.com
Overview of Barbital-d5 as a Model Deuterated Barbiturate (B1230296) for Research Applications
This compound is a deuterated form of barbital (B3395916), a derivative of barbituric acid. nih.govcaymanchem.com In this compound, five hydrogen atoms on one of the ethyl groups have been replaced with deuterium atoms. nih.gov This specific labeling makes it a valuable tool in analytical and forensic toxicology.
The primary application of this compound is as an internal standard for the quantification of barbiturates in biological samples, such as urine. nih.govspringernature.comresearchgate.net In methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to the sample being analyzed. nih.govspringernature.comnih.gov Because this compound behaves almost identically to other barbiturates during sample preparation and analysis but is distinguishable by its higher mass, it allows for more accurate and reliable measurement of the target barbiturate concentrations. nih.gov
The use of deuterated standards like this compound is a component of robust analytical methods for detecting and quantifying a range of barbiturates, including amobarbital, butalbital, pentobarbital, and phenobarbital (B1680315). nih.govspringernature.comresearchgate.net
Properties of Barbital and this compound
| Property | Barbital | This compound |
|---|---|---|
| Chemical Formula | C₈H₁₂N₂O₃ caymanchem.com | C₈H₇D₅N₂O₃ myskinrecipes.com |
| Molecular Weight | 184.19 g/mol drugfuture.com | 189.22 g/mol nih.gov |
| CAS Number | 57-44-3 caymanchem.com | 1189694-78-7 nih.gov |
| Synonyms | 5,5-diethylbarbituric acid, Barbitone drugfuture.com | 5-ethyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione nih.gov |
Commonly Studied Deuterated Barbiturates
| Compound Name | Application |
|---|---|
| Pentothis compound | Internal standard for the quantification of pentobarbital. nih.govcaymanchem.com |
| Phenothis compound | Internal standard for the quantification of phenobarbital. caymanchem.comcerilliant.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,3D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOAOBMCPZCFFF-WNWXXORZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661792 | |
| Record name | 5-Ethyl-5-(~2~H_5_)ethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189694-78-7 | |
| Record name | 5-Ethyl-5-(~2~H_5_)ethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Deuterated Barbital Analogs
Strategies for Deuterium (B1214612) Incorporation
Direct Deuteration Approaches
Direct hydrogen-deuterium (H/D) exchange involves replacing specific hydrogen atoms in a molecule with deuterium atoms. This strategy is often favored for its potential to introduce labels late in a synthetic route, directly onto the target molecule or a late-stage intermediate hwb.gov.in. Common methods include:
Catalytic H/D Exchange: Transition metal catalysts, particularly palladium on carbon (Pd/C), are widely used for H/D exchange reactions, often employing deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source benchchem.comnih.govresearchgate.net. These reactions can be optimized for regioselectivity, targeting labile C-H bonds. For instance, the active methylene (B1212753) group in malonate esters is susceptible to H/D exchange benchchem.comnih.gov.
Acid or Base-Catalyzed Exchange: Strong acids or bases can facilitate H/D exchange, particularly at positions alpha to carbonyl groups or other activating functionalities benchchem.comnih.gov. Deuterium oxide (D₂O) is a common deuterium source in these reactions.
Electrochemical Deuteration: Emerging electrochemical methods offer an alternative pathway for C-D bond formation using D₂O as the deuterium source under mild, external-reductant-free conditions typeset.ionju.edu.cn.
While direct deuteration of the ethyl groups in pre-formed Barbital (B3395916) might be challenging due to the relative stability of these C-H bonds compared to other sites, these general H/D exchange principles are fundamental to isotopic labeling.
Multi-Step Synthesis from Deuterated Precursors
This approach involves synthesizing the target molecule using starting materials that already contain the desired deuterium labels. For Barbital-d5, this would typically mean employing a precursor where one of the ethyl groups is deuterated. The core synthesis of barbiturates, including Barbital, involves the condensation of a malonic ester with urea (B33335) in the presence of a base mdpi.comwikipedia.org.
To synthesize this compound, the key would be to use a diethyl malonate derivative where one ethyl group is replaced by a pentadeuterated ethyl group (CD₂CD₃). This deuterated ethyl fragment would likely be introduced via an alkylation reaction using a deuterated ethyl halide (e.g., ethyl-d5 bromide) on a malonate precursor or by synthesizing a malonic ester with a pre-formed deuterated ethyl group. While specific protocols for synthesizing ethyl-d5 malonate are not extensively detailed in the provided literature, the synthesis of other deuterated malonates, such as diethyl malonate-d2, illustrates the principle of using deuterated precursors benchchem.comnih.gov.
Precursor Compounds and Reaction Pathways in Deuterated Barbiturate (B1230296) Synthesis
The synthesis of Barbital and its deuterated analogs relies on well-established organic chemistry principles.
Examples of Key Synthetic Intermediates
Diethyl Malonate: This ester serves as the primary building block for the C5 position of the barbiturate ring, contributing the two ethyl groups in the case of Barbital. Its active methylene group is also a site for potential deuteration benchchem.comnih.gov.
Urea: Urea is the other essential reactant, providing the nitrogen and carbonyl functionalities that form the pyrimidine (B1678525) ring structure of barbiturates mdpi.comwikipedia.orgoaepublish.com.
Deuterated Ethyl Precursors: For this compound, a critical intermediate would be a malonate ester bearing a pentadeuterated ethyl group (e.g., ethyl-d5 malonate). The synthesis of such a precursor would likely involve deuterated ethyl halides or other deuterated ethylating agents.
Reaction Conditions and Yield Optimization in Deuterium Labeling
The classical synthesis of Barbital involves the condensation of diethyl malonate with urea in the presence of a strong base, typically sodium ethoxide (NaOEt), in an ethanol (B145695) solvent, often under reflux conditions wikipedia.org. This reaction generally proceeds with high yields.
When incorporating deuterium, reaction conditions are adapted to accommodate the deuterium source and ensure efficient isotopic labeling while maintaining the integrity of the molecule.
Condensation Reaction: The base-catalyzed condensation of a deuterated malonate precursor with urea would follow similar principles to the unlabeled synthesis, using a base like NaOEt in ethanol. Optimization would focus on ensuring complete cyclization and minimizing side reactions.
Deuteration Conditions: For direct H/D exchange methods, conditions can vary widely. For example, catalytic deuteration of malonates using Pd/C and D₂O might involve heating for several hours benchchem.com. Electrochemical methods can operate under controlled voltage or current in D₂O typeset.ionju.edu.cn.
Yields and Purity: Yields for deuterated compounds can vary. For instance, the synthesis of related deuterated malonate derivatives has reported yields ranging from approximately 48.5% to 50.8% with purities around 84-92% rsc.org. For other deuterated barbiturate analogs, yields have been reported in the range of 70-88.3% awuahlab.comekb.eg. Optimization efforts aim to maximize both chemical yield and isotopic enrichment.
Purification Techniques for Deuterated Barbital
Ensuring the high isotopic purity of this compound is paramount. Following synthesis, purification typically involves a combination of techniques:
Recrystallization: This is a common method for purifying solid organic compounds, including barbiturates, and can help remove impurities while preserving isotopic integrity benchchem.comawuahlab.com.
Chromatography: Various chromatographic techniques are employed for both purification and analysis.
Column Chromatography: Used to separate the desired product from unreacted starting materials, byproducts, and residual catalysts benchchem.comansto.gov.au.
High-Performance Liquid Chromatography (HPLC): Offers high resolution for purifying and analyzing complex mixtures, crucial for isolating isotopically pure compounds ansto.gov.au.
Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), GC is used for volatile compounds and is valuable for assessing purity and isotopic distribution benchchem.comansto.gov.au.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS) are indispensable for confirming the structure, assessing the degree of deuteration, and verifying isotopic purity benchchem.comansto.gov.au.
Compound List
Barbital
this compound
Diethyl malonate
Urea
Sodium ethoxide
Ethyl-d5 bromide (Hypothetical deuterated precursor)
Diethyl malonate-d2
Chromatographic Separation Methods
Chromatographic techniques are essential for separating deuterated barbital analogs from non-deuterated starting materials, byproducts, or other related compounds that may be present during or after synthesis. High-Performance Liquid Chromatography (HPLC) is a widely employed method for this purpose. Studies have demonstrated the efficacy of HPLC with diode array detection (DAD) for distinguishing between closely related barbiturates, such as barbital and phenobarbital (B1680315) tandfonline.comtandfonline.com. For instance, specific HPLC methods have been developed using C18 columns with mobile phases comprising acetonitrile (B52724) and water mixtures, allowing for the separation of various barbiturates, including barbital tandfonline.comtandfonline.comunodc.orgtsijournals.com. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is also utilized for the efficient separation and detection of barbiturates, often employing deuterated internal standards for quantification springernature.comnih.govresearchgate.net. These methods are designed to achieve good resolution and selectivity, ensuring that the deuterated analog can be effectively isolated or quantified. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another valuable technique, particularly when combined with derivatization to enhance volatility and chromatographic properties of barbiturates researchgate.netnih.govresearchgate.netresearchgate.net.
Recrystallization and Other Isolation Protocols
Following synthesis and initial separation, purification of deuterated barbital analogs is typically achieved through methods like recrystallization. This process involves dissolving the crude product in a suitable solvent or solvent mixture, followed by controlled cooling to induce crystallization of the pure compound, leaving impurities in the solution. While specific recrystallization protocols for this compound are not detailed in the provided search results, general purification strategies for barbiturates often involve solid-phase extraction (SPE) followed by chromatographic purification or crystallization chromatographyonline.comsigmaaldrich.com. For example, SPE using C18 cartridges is a common preliminary step to isolate barbiturates from complex matrices like urine before further analysis or purification chromatographyonline.comsigmaaldrich.com. Other isolation protocols may involve precipitation or extraction steps depending on the synthetic route and the nature of the impurities.
Spectroscopic and Analytical Characterization of Deuterated Barbital Purity and Isotopic Enrichment
Rigorous analytical characterization is paramount to confirm the identity, purity, and, critically, the isotopic enrichment of deuterated barbital analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
Mass Spectrometry for Isotopic Purity Assessment
Mass Spectrometry (MS) is a cornerstone technique for assessing the isotopic purity and enrichment of deuterated compounds like this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are routinely employed springernature.comnih.govresearchgate.netchromatographyonline.combenchchem.com. These methods measure the mass-to-charge ratio (m/z) of the analyte. For deuterated compounds, MS analysis reveals a characteristic mass shift corresponding to the incorporated deuterium atoms. For example, a molecule with five deuterium atoms (d5) will exhibit a molecular ion peak approximately five mass units higher than its non-deuterated counterpart. The relative abundance of these mass peaks allows for the precise determination of isotopic enrichment, ensuring that the compound is predominantly composed of the desired deuterated species and contains minimal levels of the non-deuterated analog benchchem.com.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity Evaluation
HPLC is crucial for evaluating the chemical purity of deuterated barbital analogs, ensuring the absence of synthetic impurities or degradation products. As mentioned in section 2.3.1, HPLC methods using C18 columns are standard for separating barbiturates tandfonline.comtandfonline.comunodc.orgtsijournals.comsigmaaldrich.com. These methods are optimized to resolve the target compound from structurally similar impurities. The purity is typically assessed by analyzing the chromatogram for the presence of extraneous peaks. A purity of >95% (HPLC) has been reported for this compound lgcstandards.com. The detection is often performed using UV absorption at specific wavelengths (e.g., 220 nm) or by diode array detection (DAD), which provides spectral information for peak identification and purity assessment tandfonline.comtandfonline.comunodc.org.
Analytical Applications of Barbital D5 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the principle of adding a known amount of an isotopically enriched substance (the "spike") to a sample. This spike then equilibrates with the naturally occurring isotopes of the analyte present in the sample. By measuring the altered isotopic ratio using mass spectrometry, the original amount of the analyte in the sample can be precisely determined up.ac.zaosti.govwikipedia.org.
Theoretical Framework of Isotope Dilution
The fundamental concept of isotope dilution involves the addition of a known quantity of an isotopically labeled compound to the sample containing the analyte of interest wikipedia.org. This labeled compound acts as an internal standard. When the spike and the analyte are mixed, they ideally undergo identical chemical and physical processes throughout the analytical procedure, including extraction, purification, and instrumental analysis epa.gov. Mass spectrometry is then used to measure the ratio of the isotopes in the spiked sample. This measured isotope ratio, combined with the known isotopic composition of the spike and the natural abundance of isotopes in the analyte, allows for the calculation of the analyte's concentration in the original sample up.ac.zaosti.govepa.gov. This method is considered one of the highest metrological standards in analytical chemistry due to its inherent ability to correct for variations wikipedia.org.
Advantages of Deuterated Internal Standards in Analytical Precision
Deuterated internal standards, such as Barbital-d5, offer significant advantages in analytical precision clearsynth.com. Deuterium (B1214612) (D), a stable isotope of hydrogen, is incorporated into the molecule. These deuterated analogs behave chemically almost identically to their non-deuterated counterparts, ensuring similar extraction efficiencies, ionization efficiencies, and chromatographic behavior clearsynth.comscioninstruments.com. However, their distinct mass-to-charge ratio allows them to be readily distinguished from the native analyte by mass spectrometry wikipedia.orgclearsynth.com.
Key advantages include:
Compensation for Matrix Effects: Deuterated standards help correct for matrix effects, which are variations in signal intensity caused by other components in the sample clearsynth.comudspub.com.
Correction for Sample Losses: Any losses of the analyte during sample preparation or handling are mirrored by similar losses of the internal standard, thus maintaining the ratio and ensuring accurate quantification epa.govscioninstruments.com.
Improved Accuracy and Reproducibility: By accounting for these variations, deuterated internal standards significantly improve the accuracy and reproducibility of quantitative measurements, often reducing measurement uncertainty from 5% to 1% in techniques like gas chromatography wikipedia.org.
Enhanced Sensitivity and Specificity: They enable the use of techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in mass spectrometry, which are highly specific and sensitive for target analytes csuohio.edu.
Development of Mass Spectrometric Methods Utilizing this compound
This compound is utilized in various mass spectrometry-based analytical methods to quantify barbital (B3395916) and related compounds in diverse matrices, commonly in forensic toxicology, clinical diagnostics, and pharmaceutical analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is a powerful technique for the quantitative analysis of pharmaceuticals and their metabolites in biological fluids. This compound is employed as an internal standard in LC-MS/MS methods for the accurate quantification of phenobarbital (B1680315) in urine csuohio.edu. In such applications, a dilute-and-shoot approach combined with enzymatic hydrolysis is often used. The method typically involves spiking the urine sample with this compound, followed by hydrolysis, dilution, and direct injection into the LC-MS/MS system. The quantification is based on the ratio of the peak area of phenobarbital to the peak area of this compound csuohio.edu. Studies have demonstrated high linearity (correlation coefficient > 0.9996) and low coefficients of variation (CVs) for intra- and inter-assay precision, typically around 3.0% and 5.0%, respectively, when using this compound as an internal standard csuohio.edu.
High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., DART-Orbitrap-HRMS, UHPLC-HRMS)
High-Resolution Mass Spectrometry (HRMS) techniques, such as those coupled with Direct Analysis in Real Time (DART) or Ultra-High-Performance Liquid Chromatography (UHPLC), offer enhanced selectivity and sensitivity. This compound can be effectively used as an internal standard in these advanced HRMS workflows for the precise quantification of barbiturates. For example, in UHPLC-HRMS applications, this compound would be co-injected with the sample to correct for variations in sample introduction, ionization, and detection. The HRMS instrument provides accurate mass measurements, which can further aid in distinguishing the analyte from potential isobaric interferences, while the deuterated internal standard ensures accurate quantification by compensating for matrix effects and sample preparation variability sigmaaldrich.com. While specific published research detailing this compound with DART-Orbitrap-HRMS or UHPLC-HRMS might be specialized, the general principle of using stable isotope-labeled internal standards in these platforms is well-established for achieving high-accuracy quantitative results udspub.comsigmaaldrich.com.
Methodological Validation Parameters in Analytical Chemistry
The effectiveness of this compound as an internal standard is rigorously assessed through various method validation parameters, ensuring its suitability for quantitative analysis.
Selectivity and Specificity Considerations
Selectivity refers to the ability of an analytical method to accurately measure the analyte in the presence of other components that may be expected in the sample, such as impurities, degradation products, or matrix components researchgate.neteuropa.euscielo.br. Specificity, often used interchangeably with selectivity in this context, ensures that the method can unequivocally determine the analyte of interest scielo.br. This compound contributes to selectivity by providing a distinct mass signal, separate from that of the native barbital analyte, even if other isobaric compounds are present in the sample. This mass difference allows for the clear identification and quantification of the target analyte without interference from co-eluting compounds or matrix components that might share similar chemical properties but not isotopic labeling benchchem.comresearchgate.net.
Linearity and Calibration Range Establishment
The linearity of an analytical method describes its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range researchgate.netumd.edu. When this compound is used as an internal standard, calibration curves are typically constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area (Area Ratio) against the known concentrations of the analyte. This approach helps to linearize the response and extend the calibration range. Studies have demonstrated excellent linearity for this compound as an internal standard, with correlation coefficients (R²) often exceeding 0.99 over wide concentration ranges, such as 10–1000 ng/mL researchgate.netnih.govnih.gov. For instance, a method utilizing Phenothis compound showed linearity in the range of 10–1000 ng/mL with R² ≥ 0.99 nih.gov.
Precision and Accuracy Assessment in Method Development
Precision refers to the closeness of agreement between a series of measurements obtained from the same homogeneous sample under prescribed conditions, expressed as standard deviation or relative standard deviation (RSD) researchgate.netrrml.ro. Accuracy, on the other hand, is the closeness of agreement between the measured value and the true or accepted reference value, often expressed as bias or percentage recovery researchgate.netrrml.ro. The use of this compound as an internal standard significantly improves both precision and accuracy by compensating for variations in sample preparation, extraction efficiency, and instrument response. For example, interday and intraday precision values for methods using deuterated standards like Phenothis compound have been reported to be less than 10.4% nih.gov, and accuracy values typically range from 87.6% to 106.7% nih.gov. In another study, precision for barbiturates with deuterated internal standards showed intraday CVs less than 6.28% and interday CVs less than 14.1% oup.com.
Recovery and Matrix Effect Evaluation in Complex Research Matrices
Recovery is a measure of the efficiency of the extraction process, indicating how much of the analyte is successfully transferred from the sample matrix to the final extract researchgate.netrrml.ro. Matrix effects, particularly in LC-MS/MS, refer to the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement scielo.brbiopharmaservices.com. This compound is instrumental in evaluating and mitigating these effects. By co-spiking the internal standard with the analyte, any matrix-induced suppression or enhancement that affects the analyte will also affect the internal standard in a similar manner. This allows for the ratio of analyte to internal standard to remain constant, effectively correcting for matrix effects benchchem.comresearchgate.netbiopharmaservices.comgtfch.orgmdpi.com. Mean recovery values for phenobarbital using Phenothis compound as an IS were reported as 99.7% nih.gov. In a study on barbiturates in horse plasma, extraction efficiency was determined to be >90% for most analytes with coefficients of variation <10% oup.com.
Applications in Reference Material Certification and Quality Control of Analytical Assays
This compound is frequently supplied as a certified reference material (CRM) by reputable manufacturers sigmaaldrich.comcerilliant.comcaymanchem.comsigmaaldrich.com. CRMs are essential for the rigorous certification of other reference materials and for establishing traceability of measurement results to SI units amis.co.za. In the context of analytical method development and routine testing, this compound serves as a critical component in quality control (QC) samples. By including QC samples spiked with known concentrations of the analyte and this compound in each analytical run, laboratories can monitor the performance of their assays, detect any drift or systematic errors, and ensure the ongoing accuracy and reliability of their results amis.co.za. This is particularly important in forensic toxicology, clinical diagnostics, and pharmaceutical analysis, where accurate quantification is paramount for patient safety and legal proceedings benchchem.comsigmaaldrich.comsigmaaldrich.com. The use of this compound in QC ensures that the method remains within acceptable performance limits over time and across different batches of samples.
Application of Barbital D5 in Metabolic Pathway Elucidation and Tracer Studies
Utilization of Stable Isotope Tracers in Biochemical Investigations
Stable isotope tracing is a powerful technique for unraveling the intricate network of biochemical reactions that constitute cellular metabolism. clearsynth.comwikipedia.org By introducing a labeled compound like Barbital-d5 into a biological system, researchers can follow its journey, identifying its metabolites and measuring the rate of its transformation. nih.gov This provides a dynamic view of metabolic processes, which is crucial for understanding both normal physiology and the biochemical alterations that underlie disease states. clearsynth.comwikipedia.org The use of stable isotopes, such as deuterium (B1214612) (²H), is preferred in many studies because they are non-radioactive and safe for a wide range of applications. nih.gov
Tracer experiments using this compound are meticulously designed to yield quantitative and unambiguous results. A typical study involves administering the deuterated compound to the chosen biological model, which could range from cell cultures to animal models. nih.gov Over time, samples are collected from the system (e.g., cell lysates, plasma, urine, or tissue homogenates). These samples are then processed and analyzed, most commonly using Liquid Chromatography-Mass Spectrometry (LC-MS). texilajournal.comtexilajournal.com
The mass spectrometer is tuned to specifically detect the mass-to-charge ratio (m/z) of this compound and any of its potential metabolites. Because the deuterium atoms add mass, the deuterated molecules are easily distinguished from the endogenous, non-labeled molecules. This compound is also frequently employed as an internal standard for the quantification of non-labeled barbital (B3395916). texilajournal.comtexilajournal.comclearsynth.com Since it co-elutes with the analyte and has nearly identical chemical and physical properties, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. texilajournal.comresearchgate.net
The design of these experiments can be adapted to answer specific questions. For instance, to study the kinetics of a particular metabolic conversion, a "pulse-chase" experiment might be employed. In this design, the system is first exposed to a "pulse" of this compound, which is then replaced by the non-labeled compound. By tracking the rate at which the deuterated pool is converted into its metabolites, detailed kinetic parameters of the involved enzymes can be determined.
While this compound specifically involves the labeling of hydrogen atoms with deuterium, the principles of its use are part of the broader field of metabolic flux analysis. Isotope tracers can be used to follow the paths of various atoms (carbon, nitrogen, hydrogen) through metabolic pathways. nih.gov In the context of this compound, the focus is on tracking the fate of the parent molecule and the stability of the C-D bonds.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of metabolism for deuterated compounds if the C-H bond cleavage is the rate-limiting step in the reaction. nih.govnih.gov By comparing the metabolism of barbital with that of this compound, researchers can gain insights into the mechanisms of its biotransformation. If the metabolism of this compound is significantly slower, it suggests that the cleavage of a C-H bond at one of the deuterated positions is a critical step in its breakdown. This allows scientists to pinpoint specific sites on the molecule that are targeted by metabolic enzymes.
In Vitro Metabolic Studies Employing this compound
In vitro (Latin for "in glass") studies are conducted in a controlled environment outside of a living organism, such as a test tube or culture dish. These systems are crucial for isolating and studying specific metabolic reactions without the complexities of a whole organism.
Cellular systems, such as cultured hepatocytes (liver cells), are widely used to study drug metabolism. nih.gov When studying barbital, which is known to be metabolized very slowly, this compound can be introduced into the cell culture medium. nih.gov Over an incubation period, the cells are harvested, and both the cells and the medium are analyzed by LC-MS to identify and quantify the parent compound and any metabolites formed.
This approach allows researchers to:
Identify Metabolites: By searching for mass signals corresponding to potential metabolic products (e.g., hydroxylated barbital) that retain the deuterium label, novel metabolites can be identified.
Determine Rates of Metabolism: The rate of disappearance of this compound and the appearance of its metabolites can be measured, providing data on the metabolic stability of the compound. researchgate.netyoutube.com
Investigate Enzyme Induction: Barbiturates are known to induce the expression of certain drug-metabolizing enzymes, particularly cytochrome P450 enzymes. nih.govnih.gov Experiments can be designed where cells are pre-treated with barbital, and then the metabolism of this compound is assessed to see if the rate of biotransformation has increased.
Table 1: Illustrative Data from a Hepatocyte Stability Assay with this compound
This table represents hypothetical data from an experiment where this compound is incubated with human hepatocytes to assess its metabolic stability.
| Time (hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 1 | 0.99 | 99% |
| 4 | 0.97 | 97% |
| 12 | 0.92 | 92% |
| 24 | 0.85 | 85% |
To pinpoint which enzymes are responsible for metabolism, researchers use sub-cellular fractions, most commonly liver microsomes. researchgate.net These are vesicles made from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I metabolic enzymes like the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net
An experiment using this compound and liver microsomes would typically involve incubating the compound with the microsomes in the presence of necessary cofactors (like NADPH for CYP enzymes). youtube.com By analyzing the reaction mixture, one can determine if barbital is a substrate for microsomal enzymes. Comparing the results from different species' microsomes (e.g., human, rat, mouse) can help predict how the drug might be metabolized across species. youtube.com Given that barbital metabolism is minimal, such studies would require highly sensitive analytical methods and potentially long incubation times to detect any turnover. This compound would be critical in these low-turnover experiments to accurately quantify the small amounts of metabolites formed against the high background of the parent compound.
In Vivo Metabolic Research in Animal Models Using this compound
In vivo studies are conducted in whole, living organisms, such as laboratory rats or mice. eurekaselect.com These studies are essential as they provide a complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) within a complex, integrated biological system.
In a typical in vivo study, a dose of this compound would be administered to an animal model. nih.gov Blood, urine, and feces are then collected at various time points. By analyzing these biological matrices with LC-MS, researchers can track the pharmacokinetic profile of this compound. They can determine how quickly it is absorbed, to which tissues it is distributed, the rate at which it is metabolized into deuterated products, and how it is ultimately eliminated from the body.
Table 2: Representative Pharmacokinetic Parameters of this compound in a Rat Model
This table shows a hypothetical comparison of pharmacokinetic parameters that could be generated from an in vivo study in rats, comparing non-labeled barbital with this compound.
| Compound | Half-Life (t½) (hours) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Metabolite Formation |
| Barbital | 48 | 0.15 | 0.6 | Low |
| This compound | 52 | 0.13 | 0.6 | Very Low (demonstrating a kinetic isotope effect) |
Methodological Approaches for Isotopic Tracing in Animal Systems
There is no specific information available in the reviewed literature detailing the use of this compound in isotopic tracing studies within animal systems to elucidate its metabolic pathways. General methodologies for such studies with other deuterated compounds often involve administration to animal models, followed by collection of biological samples (e.g., plasma, urine, tissue) and analysis by mass spectrometry to identify and quantify the parent compound and its deuterated metabolites. nih.gov
Identification of Biotransformation Products and Metabolic Fate
Specific biotransformation products of this compound have not been identified in the reviewed scientific literature. Studies on other barbiturates have shown that metabolism can occur through oxidation of the substituents at the C5 position, N-dealkylation, and cleavage of the barbiturate (B1230296) ring. nih.govnih.gov However, without specific research on this compound, it is not possible to detail its metabolic fate.
Integration with Metabolomics and Fluxomics for Systems-Level Insights
There is no evidence in the current body of scientific literature of this compound being integrated into metabolomics or fluxomics studies. These advanced techniques are used to gain a comprehensive understanding of the metabolic state of a biological system and the rates of metabolic reactions, respectively. nih.gov While these approaches are powerful for studying drug metabolism, their application to this compound has not been reported.
Mechanistic Investigations and Kinetic Isotope Effects with Barbital D5
Principles of Kinetic Isotope Effects (KIEs)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. nih.gov This effect arises primarily from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds.
Primary and Secondary Isotope Effects
Kinetic isotope effects are broadly categorized into two main types: primary and secondary.
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For the replacement of hydrogen with deuterium (B1214612) (a deuterium effect), this is expressed as the ratio of the rate constants (kH/kD). Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, more energy is required to break the C-D bond, resulting in a slower reaction rate for the deuterated compound. Normal primary KIEs for the deuterium effect are typically in the range of 2 to 7. The observation of a significant primary KIE is strong evidence that the C-H bond is cleaved in the slowest step of the reaction.
A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. Secondary KIEs arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state. They are further classified based on the position of the isotope relative to the reaction center (α, β, etc.) and can provide valuable information about the hybridization and geometry of the transition state.
Influence of Deuteration on Reaction Rates and Mechanisms
The substitution of hydrogen with deuterium can significantly influence reaction rates, a phenomenon that is harnessed to elucidate reaction mechanisms. If a reaction involving the breaking of a C-H bond shows a slower rate upon deuteration (kH/kD > 1), it indicates that this bond cleavage is part of the rate-determining step. nih.gov The magnitude of this effect can offer insights into the nature of the transition state.
In the context of drug metabolism, particularly by cytochrome P450 (CYP) enzymes, deuteration has been used to slow down metabolic processes. nih.govnih.gov Many CYP-catalyzed reactions involve the abstraction of a hydrogen atom as the initial and often rate-limiting step. nih.govyoutube.com By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of metabolism at that site can be reduced. This not only has implications for improving the pharmacokinetic profiles of drugs but also serves as a powerful experimental tool to identify the rate-limiting steps in complex enzymatic cycles. nih.govnih.gov
Studies on Reaction Mechanisms Involving Barbital (B3395916) Analogs
Probing Rate-Limiting Steps
The metabolism of many barbiturates is primarily mediated by the cytochrome P450 enzyme system, which catalyzes hydroxylation reactions. nih.gov These reactions often begin with the abstraction of a hydrogen atom from the barbiturate (B1230296) molecule. nih.govyoutube.com The presence of a significant deuterium kinetic isotope effect upon substituting a hydrogen with deuterium at the site of hydroxylation is a clear indicator that C-H bond cleavage is a rate-limiting step in the metabolic pathway.
Table 1: Hypothetical Kinetic Isotope Effects for Barbital-d5 Metabolism
| Deuterated Position of this compound | Assumed Metabolic Reaction | Expected kH/kD | Implication for Rate-Limiting Step |
| Ethyl group C-H | Hydroxylation | > 1 | C-H bond breaking at the ethyl group is likely rate-limiting. |
| Barbituric acid ring N-H | N-dealkylation (if applicable) | ~ 1 | N-H bond breaking is not the primary rate-limiting step. |
This table is illustrative and based on general principles of KIEs in drug metabolism. Actual values would require experimental determination.
Elucidating Transition State Structures
The magnitude of the KIE can also provide information about the structure of the transition state. For enzymatic reactions, a combination of experimental KIE data and computational modeling can be used to construct a detailed picture of the transition state geometry. nih.gov
In the context of cytochrome P450-mediated hydroxylation of barbiturates, the transition state involves the interaction of the substrate with a highly reactive iron-oxo species within the enzyme's active site. youtube.com The observed KIE for the hydroxylation of a deuterated barbiturate analog would reflect the degree of C-H bond stretching in the transition state. A large KIE suggests a transition state where the C-H bond is significantly weakened, approaching cleavage. Conversely, a smaller KIE might indicate an earlier transition state with less bond breaking. By systematically studying the KIEs for different deuterated analogs, a more complete understanding of the transition state for barbiturate hydroxylation can be achieved.
Deuterium Exchange Studies in Chemical and Biochemical Systems
Deuterium exchange studies represent another valuable application of isotopes in understanding chemical and biochemical processes. These studies typically involve monitoring the exchange of protons (¹H) in a molecule with deuterons (²H) from a deuterated solvent (e.g., D₂O). The rate and extent of this exchange can provide information about the accessibility and acidity of different protons within a molecule.
In the context of barbital, the hydrogen atoms attached to the nitrogen atoms of the barbituric acid ring are acidic and can undergo exchange with deuterium in a suitable solvent. The kinetics of this exchange can be followed using techniques such as NMR spectroscopy or mass spectrometry.
Studying the deuterium exchange of this compound in different environments, such as in simple aqueous buffers versus within the active site of a metabolizing enzyme, could reveal important details about its interactions. For example, a change in the rate of deuterium exchange upon binding to an enzyme could indicate that the binding event alters the local environment of the exchangeable protons, perhaps through hydrogen bonding or conformational changes. While specific deuterium exchange studies on barbital were not found in the immediate search, the general methodology is a powerful tool for probing molecular interactions.
Computational Chemistry Approaches to Complement Isotope Effect Studies
In the investigation of mechanistic pathways and kinetic isotope effects involving deuterated compounds like this compound, computational chemistry has emerged as an indispensable tool. These theoretical approaches provide a molecular-level understanding that complements experimental findings, offering insights into transition states, reaction coordinates, and the energetic origins of isotope effects. Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful in this regard, enabling the simulation of complex biological systems. nih.gov
At its core, the computational investigation of the kinetic isotope effect (KIE) in this compound metabolism revolves around accurately modeling the potential energy surface of the reaction, most commonly an oxidation reaction mediated by cytochrome P450 enzymes. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method for such studies, as it provides a good balance between computational cost and accuracy for systems of this size. mdpi.comresearchgate.net By calculating the vibrational frequencies of the reactant and the transition state for both the light (protio) and heavy (deuterio) isotopologues of barbital, the zero-point energies (ZPE) can be determined. The difference in ZPE between the C-H and C-D bonds is the primary contributor to the primary kinetic isotope effect.
Computational models can elucidate the structure of the transition state, which is often difficult to determine experimentally. For the enzymatic hydroxylation of the ethyl group in barbital, for instance, DFT calculations can model the approach of the substrate to the active oxygen species of the enzyme and the subsequent hydrogen abstraction. nih.gov The geometry of this transition state, including the bond lengths and angles of the reacting atoms, is critical for understanding the magnitude of the KIE.
Hybrid QM/MM methods are particularly advantageous for studying enzymatic reactions. In this approach, the reactive center, consisting of the this compound molecule and the immediate enzymatic residues involved in the reaction, is treated with a high level of quantum mechanics. nih.gov The rest of the protein and the surrounding solvent are modeled using the computationally less expensive molecular mechanics force fields. nih.gov This multiscale approach allows for the inclusion of the enzyme's environmental effects, such as steric constraints and electrostatic interactions, on the reaction barrier and the KIE. These effects can significantly modulate the observed isotope effect compared to a gas-phase calculation.
The data generated from these computational studies can be presented in various formats to illustrate the findings. For example, a table comparing the calculated vibrational frequencies for the C-H and C-D bonds in the ground state and transition state can provide a clear picture of the origin of the ZPE difference.
Table 1: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for C-H and C-D Bonds in Barbital
| Bond | Ground State Frequency (cm⁻¹) | Transition State Frequency (cm⁻¹) |
|---|---|---|
| C-H | 2900 | 1200i |
| C-D | 2100 | 850i |
Frequencies are hypothetical and for illustrative purposes. The 'i' denotes an imaginary frequency, characteristic of a transition state.
Another valuable output is the calculated KIE value itself, which can be directly compared with experimental data to validate the computational model.
Table 2: Comparison of Experimental and Computationally Calculated KIE for Barbital Metabolism
| Method | Primary KIE (kH/kD) |
|---|---|
| Experimental | 3.5 |
| DFT (B3LYP/6-31G*) | 3.8 |
| QM/MM | 3.6 |
Values are hypothetical and for illustrative purposes.
By integrating computational chemistry with experimental kinetic isotope effect studies, a more detailed and robust understanding of the metabolic pathways of drugs like this compound can be achieved. These computational approaches not only help in interpreting experimental data but can also guide the design of new deuterated drugs with altered metabolic profiles. researchgate.net
Development and Characterization of Barbital D5 As a Certified Reference Material
Standards and Guidelines for Deuterated Analytical Reference Materials
The production and certification of deuterated analytical reference materials, such as Barbital-d5, are governed by a stringent framework of international standards to ensure quality, accuracy, and consistency. aroscientific.com The primary standard for the competence of reference material producers (RMPs) is ISO 17034. aroscientific.comansi.org This standard provides a comprehensive framework for quality management systems, outlining the requirements for all stages of reference material production, from selection and planning to certification and distribution. aroscientific.comansi.orgpjlabs.com Adherence to ISO 17034 demonstrates an RMP's competence and credibility in producing reliable and traceable materials. aroscientific.com
Supporting ISO 17034 are several key ISO Guides. ISO Guide 35 offers detailed technical guidance on the statistical principles and valid methods for the characterization of reference materials, including the assessment of homogeneity and stability, the assignment of property values, and the evaluation of measurement uncertainty. iteh.airesearchgate.netintertekinform.com ISO Guide 31 specifies the required content for certificates and accompanying documentation, ensuring that end-users receive all necessary information. iasonline.org Lastly, ISO Guide 30 provides a standardized vocabulary with selected terms and definitions related to reference materials. iasonline.org
Deuterated standards are a specific class of stable isotope-labeled compounds used as internal standards in various analytical techniques, with mass spectrometry being a primary application. clearsynth.com Their use is critical for achieving high precision and accuracy in quantitative analysis. clearsynth.com They act as calibration reference points and help compensate for matrix effects, where other compounds in a complex sample might interfere with the measurement. clearsynth.com While these general ISO standards apply to all reference materials, including deuterated ones, specific considerations for deuterated compounds, such as isotopic enrichment and potential for back-exchange, must be addressed during the characterization process outlined in ISO Guide 35. iteh.aisigmaaldrich.com
Table 1: Key International Standards and Guides for Reference Material Production
| Standard/Guide | Focus Area | Description |
|---|---|---|
| ISO 17034 | Competence of Reference Material Producers | Specifies general quality and technical requirements for the consistent operation of RMPs, covering the entire production and certification process. aroscientific.comansi.orgiteh.ai |
| ISO Guide 35 | Characterization and Value Assignment | Provides detailed statistical methods for assessing homogeneity, stability, assigning property values, and calculating uncertainty for certified reference materials. iteh.airesearchgate.netintertekinform.com |
| ISO Guide 31 | Certificate and Documentation Content | Outlines the necessary information to be included in the certificate of a certified reference material and other accompanying documentation. iasonline.orgiteh.ai |
| ISO Guide 33 | Use of Reference Materials | Describes good practices for using certified reference materials in various measurement processes, including calibration and quality control. iasonline.org |
Purity and Isotopic Enrichment Determination Protocols
The certification of this compound requires rigorous assessment of both its chemical purity and its isotopic enrichment. These two parameters are fundamental to its quality and fitness for purpose as a Certified Reference Material (CRM).
Chemical Purity is determined to quantify the presence of any unrelated impurities. Standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (GC-MS or LC-MS), are employed. These methods separate this compound from any organic or inorganic impurities, allowing for their identification and quantification.
Isotopic Enrichment refers to the percentage of deuterium (B1214612) atoms correctly incorporated at the specified positions within the barbital (B3395916) molecule, and it is a critical parameter for a deuterated standard. nih.gov Several advanced analytical techniques are used for this determination:
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization with high-resolution mass spectrometry (ESI-HRMS) is a rapid and highly sensitive method for determining isotopic purity. nih.gov It works by distinguishing the H/D (hydrogen-deuterium) isotopolog ions (D0 to Dn), and the isotopic purity is calculated based on the relative abundance of these ions. nih.gov This method is cost-effective and requires very low sample consumption. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are powerful tools for this purpose. researchgate.netyoutube.com ¹H NMR with an internal standard of known concentration can be used to determine the degree of deuteration by quantifying the residual, non-deuterated sites. researchgate.netgoogle.com ²H NMR directly examines the behavior of deuterium nuclei, which have a distinct signal from hydrogen, allowing for verification of the deuteration extent and identification of labeling positions. youtube.com
These protocols provide the necessary data to establish the certified value for isotopic enrichment and its associated uncertainty.
Table 2: Analytical Protocols for Purity and Isotopic Enrichment
| Parameter | Analytical Technique | Principle of Measurement |
|---|---|---|
| Chemical Purity | Chromatography (HPLC, GC) with UV or MS detection | Physical separation of the main compound from impurities based on physicochemical properties, followed by detection and quantification. |
| Isotopic Enrichment | High-Resolution Mass Spectrometry (HRMS) | Separation of ions based on their mass-to-charge ratio to determine the relative abundance of different isotopologs (e.g., d5, d4, d3). nih.gov |
| Isotopic Enrichment | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H) | Measures the nuclear magnetic properties of isotopes. ¹H NMR quantifies residual protons, while ²H NMR directly measures the deuterium signal to confirm enrichment. researchgate.netyoutube.com |
Long-Term Stability and Storage Considerations for Reference Standards
Stability is an essential property of a CRM, ensuring that the certified property value remains valid over a specified period when stored under defined conditions. wikipedia.orgnih.gov For this compound, stability assessment involves both long-term and short-term studies to determine appropriate storage and transport conditions. researchgate.net
Stability Testing Protocols: The stability of a candidate CRM is evaluated through systematic studies as outlined in ISO Guide 35. intertekinform.comwikipedia.org The two primary strategies are:
Real-Time Long-Term Studies: Units of the material are stored at the planned storage temperature for an extended period (e.g., 12 months or more). iasonline.org Samples are analyzed at regular intervals to detect any significant change in the property value over time, often assessed using linear regression. wikipedia.org These studies provide direct evidence of stability under the intended storage conditions. iasonline.org
Accelerated (Short-Term) Studies: To predict long-term stability more quickly, units are exposed to more extreme conditions, most commonly elevated temperatures (e.g., 40°C or higher). wikipedia.orgresearchgate.net These studies help to assess the material's robustness and are particularly useful for determining acceptable transport conditions where temperatures may fluctuate. researchgate.net
An alternative approach is the isochronous study design . In this method, samples are stored at different temperatures for various durations but are all analyzed at the same time at the end of the study. wikipedia.orgresearchgate.net This minimizes the impact of measurement system instability over time, as all measurements are performed under repeatability conditions. researchgate.net
Storage and Handling Considerations: Proper storage is crucial to maintain the integrity of this compound as a reference standard. usp.org
Temperature: Deuterated standards are typically stored at controlled low temperatures, such as refrigerated (2-8°C) or frozen (–20°C to –30°C), to minimize degradation. nih.govresearchgate.net The specific temperature is determined from stability study data.
Light and Humidity: Materials should be stored in their original, tightly sealed containers, protected from light and humidity, to prevent photochemical degradation or hydrolysis. usp.org
Handling: Once a container is opened, the integrity of the standard is subject to handling and storage conditions in the user's lab. restek.com If a standard is stored at a temperature lower than specified, it must be allowed to reach room temperature before opening to ensure analytes are not in the headspace. restek.comrestek.com
The results of these stability assessments are used to establish the shelf life, or period of validity, and the recommended storage conditions provided on the CRM's certificate. researchgate.net
Table 3: Comparison of Stability Study Designs
| Study Type | Objective | Conditions | Duration |
|---|---|---|---|
| Real-Time Long-Term | To assess stability under intended storage conditions. iasonline.org | Planned storage temperature (e.g., -20°C). nih.gov | Typically 12 months or longer. iasonline.org |
| Accelerated Short-Term | To evaluate stability under transport conditions and predict long-term behavior. wikipedia.org | Elevated temperatures (e.g., +40°C). researchgate.net | Typically a few weeks to several months. researchgate.net |
| Isochronous | To minimize analytical variability during stability testing. researchgate.net | Multiple temperatures over different time periods, with simultaneous final analysis. wikipedia.org | Varies depending on the material and study goals. |
Traceability and Certification Processes in Analytical Laboratories
The value assigned to a Certified Reference Material like this compound is meaningful only if it is accompanied by a statement of metrological traceability. iteh.aiwikipedia.org This establishes an unbroken chain of calibrations linking the CRM's certified value to a stated reference, such as the International System of Units (SI) or another internationally agreed-upon standard. iteh.aixrfscientific.com This traceability ensures that measurement results are comparable across different laboratories and over time. iteh.ai
The certification process is a highly controlled procedure undertaken by a Reference Material Producer (RMP) operating under an ISO 17034 accredited quality system. aroscientific.comansi.orgastm.org The key steps in the certification of this compound include:
Production Planning and Material Processing: This involves the synthesis or acquisition of the deuterated material and its preparation into a stable and homogenous batch. pjlabs.comwikipedia.org
Homogeneity Assessment: Before characterization, the RMP must demonstrate that the batch is sufficiently homogeneous. intertekinform.comwikipedia.org This ensures that the property value is consistent across all units of the CRM within stated limits.
Stability Assessment: As detailed in section 6.3, comprehensive stability studies are performed to confirm that the material will remain stable during its transport and shelf life. intertekinform.comwikipedia.org
Characterization and Value Assignment: The property value (e.g., isotopic enrichment, concentration) is determined using a metrologically valid procedure. pjlabs.com This often involves measurements from one or more competent laboratories using validated analytical methods. iteh.ai
Uncertainty Evaluation: An uncertainty budget is calculated for the certified value. iteh.ai This budget accounts for contributions from the characterization measurements, as well as any potential instability and inhomogeneity. researchgate.netresearchgate.net
Issuance of a Certificate: The process culminates in the creation of a CRM certificate, which is authorized by the RMP. pjlabs.comiasonline.org This document provides the certified value, its associated uncertainty, a statement of metrological traceability, and instructions for proper use and storage. pjlabs.comwikipedia.org
By following these rigorous ISO guidelines, analytical laboratories produce CRMs that provide a reliable foundation for quality control and instrument calibration in the scientific community. astm.org
Table 4: Essential Components of a this compound CRM Certificate
| Component | Description |
|---|---|
| Name and Description | Clear identification of the material (this compound) and its form. |
| Certified Property Value(s) | The assigned value for properties like isotopic enrichment or concentration in a solvent. pjlabs.com |
| Uncertainty of the Certified Value | The expanded uncertainty associated with the certified value, providing a range within which the true value is believed to lie. iteh.ai |
| Statement of Metrological Traceability | A formal statement describing the chain of calibrations linking the value to a national or international standard. iteh.aitraceable.com |
| Period of Validity | The date until which the certified value is considered valid under specified storage conditions. researchgate.net |
| Intended Use | The specified purpose of the CRM (e.g., as an internal standard for mass spectrometry). |
| Instructions for Use and Storage | Detailed instructions on how to handle, store, and use the material correctly to maintain its integrity. usp.org |
| Producer Information | Name and contact information of the accredited Reference Material Producer. pjlabs.com |
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Barbital |
| Deuterium |
| Hydrogen |
| Chloroform |
Future Directions and Emerging Research Avenues for Deuterated Barbiturate Analogs
Advancements in Deuteration Synthesis Technologies
The accessibility and utility of deuterated barbiturates are intrinsically linked to the efficiency and precision of deuterium (B1214612) incorporation methodologies. Traditional methods for synthesizing deuterated compounds can be costly and complex. dntb.gov.ua However, recent breakthroughs in synthesis technologies are paving the way for more efficient, selective, and environmentally benign deuteration processes. researchgate.net
One of the most promising areas is flow chemistry . x-chemrx.comcolab.ws Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivity in deuterium labeling. mdpi.comresearchgate.net This technology also enhances safety, particularly when using reagents like deuterium gas, by generating them on-demand in small quantities. mdpi.com Flow chemistry systems have been developed that can perform deuterium labeling at ambient pressure and room temperature, minimizing waste and avoiding harsh organic synthesis processes. bionauts.jp These systems can achieve high levels of deuterium introduction (80-99%) and yields (80-98%), making the synthesis of compounds like Barbital-d5 more scalable and cost-effective. bionauts.jp
Photocatalytic deuteration has also emerged as a powerful technique, often utilizing visible light to drive the reaction under mild conditions. researchgate.netnih.govresearchgate.net This method is advantageous as it can tolerate a wide range of functional groups, allowing for the late-stage deuteration of complex molecules. nih.govnih.gov Using heavy water (D₂O) as an inexpensive and readily available deuterium source, photocatalysis provides a sustainable approach to synthesizing deuterated compounds. nih.gov
Furthermore, the use of ionic liquids as catalysts for deuteration reactions represents an innovative strategy. doi.org This method can facilitate hydrogen/deuterium exchange under mild conditions, avoiding the need for extreme pH, high temperatures, or metal catalysts. doi.org Research has shown that certain ionic liquids can effectively catalyze the incorporation of deuterium from sources like deuterated chloroform (CDCl₃) into organic molecules with high efficiency. doi.org
These advancements are summarized in the table below:
| Technology | Key Advantages | Deuterium Source(s) |
| Flow Chemistry | High efficiency, scalability, enhanced safety, precise control, reduced waste | D₂O, D₂ gas |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, sustainability | D₂O, CD₃CN |
| Ionic Liquid Catalysis | Avoids extreme pH/temperature and metal catalysts, high efficiency | CDCl₃ |
These evolving synthetic strategies are crucial for expanding the availability and variety of deuterated barbiturate (B1230296) analogs for advanced research applications.
Integration of Deuterated Standards with Novel Analytical Platforms
The primary role of this compound is as an internal standard in quantitative analysis, a function that becomes increasingly vital with the advent of more sensitive and high-throughput analytical platforms. clearsynth.comwisdomlib.org Deuterated standards are considered the gold standard for mass spectrometry because they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio. texilajournal.comencyclopedia.pub This allows them to co-elute with the analyte of interest, effectively compensating for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement. clearsynth.comtexilajournal.com
Modern analytical laboratories are increasingly adopting high-throughput screening (HTS) systems to process large numbers of samples rapidly. hpst.czmdpi.com Platforms like the Agilent RapidFire High-Throughput Mass Spectrometry System, which can analyze samples in seconds, rely heavily on robust internal standards like this compound for accurate and reproducible quantification of barbiturates in complex biological matrices such as urine. hpst.czspringernature.comnih.gov The use of a simple "dilute-and-shoot" sample preparation method, made reliable by the presence of a deuterated internal standard, significantly streamlines the analytical workflow. hpst.cz
The coupling of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (LC-MS/MS) is another area where deuterated standards are indispensable. lcms.cz These systems offer high sensitivity and selectivity, and the inclusion of deuterated analogs ensures the accuracy of quantitative results across different and complex sample matrices, such as those encountered in forensic toxicology and clinical chemistry. texilajournal.comencyclopedia.publcms.cz The development of methods for the simultaneous analysis of multiple barbiturates is facilitated by the use of a suite of deuterated internal standards. multiscreensite.com
| Analytical Platform | Role of Deuterated Standard (e.g., this compound) | Key Benefits |
| High-Throughput MS | Ensures accuracy and precision in rapid screening assays. | Compensates for matrix effects and variability in automated sample processing. |
| UHPLC-MS/MS | Provides reliable quantification in highly sensitive and selective analyses. | Corrects for analyte loss during extraction and variability in instrument response. |
| GC-MS | Acts as an ideal internal standard due to similar chromatographic behavior. | Improves quantitative accuracy by accounting for derivatization and injection variability. |
As analytical instrumentation continues to evolve towards greater speed, sensitivity, and automation, the role of high-purity deuterated standards like this compound will only become more critical in ensuring the reliability of analytical data.
Expanded Applications in Mechanistic Biochemistry and Chemical Biology
Beyond their use as analytical standards, deuterated compounds are powerful tools for elucidating biochemical pathways and enzyme mechanisms. simsonpharma.comrsc.org The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE) . wikipedia.orgescholarship.orgpearson.com Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond will proceed more slowly. wikipedia.org This effect can be exploited to identify rate-limiting steps in enzymatic reactions and to probe the structure of enzyme active sites. researchgate.net
The metabolism of barbiturates is primarily carried out by cytochrome P450 (P450) enzymes in the liver. nih.gov By synthesizing barbiturate analogs that are selectively deuterated at positions susceptible to metabolic oxidation, researchers can study the mechanisms of P450-catalyzed reactions. researchgate.netnih.gov A significant KIE (a slower rate of metabolism for the deuterated compound) would provide strong evidence that C-H bond cleavage is a rate-determining step in the metabolic pathway. nih.gov This information is invaluable for understanding how drugs are processed in the body and for designing new drugs with improved pharmacokinetic profiles. researchgate.net
Furthermore, deuterated molecules can serve as tracers to follow the metabolic fate of a compound without the need for radioactive isotopes. simsonpharma.com Using techniques like mass spectrometry, researchers can track the appearance of deuterium-labeled metabolites in biological fluids, providing a detailed map of metabolic pathways. simsonpharma.com This approach could be applied to deuterated barbiturates to investigate the formation of various metabolites and to understand how structural modifications affect the metabolic profile.
Potential for Derivatization of this compound for New Research Probes
The barbiturate scaffold is amenable to chemical modification, opening up the possibility of converting this compound into a range of novel research probes. mdpi.comresearchgate.net The synthesis of barbituric acid derivatives is a well-established field, with various strategies available to introduce new functional groups onto the core structure. mdpi.comgatech.eduorientjchem.org These synthetic routes could be adapted to a deuterated starting material like this compound.
For example, by introducing a reactive handle, such as a carboxylic acid or an amine, onto the this compound molecule, it could be conjugated to other molecules of interest. acs.org This could include:
Fluorescent Dyes: Creating a fluorescently tagged this compound would allow for its use in fluorescence polarization immunoassays or for visualizing its interaction with biological targets in cellular imaging studies. acs.org
Biotin: A biotinylated this compound derivative could be used in affinity-based purification experiments to isolate and identify barbiturate-binding proteins or receptors.
Photoaffinity Labels: Incorporating a photo-reactive group would enable the creation of probes that can be used to covalently label binding partners upon exposure to UV light, providing a powerful tool for target identification.
The synthesis of such derivatives would combine the utility of the barbiturate structure for probing specific biological systems with the advantages of isotopic labeling for quantification and mechanistic studies. For instance, a deuterated, fluorescent barbiturate probe could be used to study drug-receptor binding kinetics, with the deuterium label allowing for precise quantification of the probe bound to its target via mass spectrometry. The development of such multifunctional research tools represents a logical and exciting next step in leveraging the unique properties of deuterated barbiturate analogs. acs.org
Q & A
Q. What are the validated synthetic pathways for Barbital-d5, and how can researchers ensure isotopic purity during synthesis?
this compound synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or catalytic deuteration. To ensure isotopic purity (>98%), researchers should employ nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural validation . Detailed protocols for solvent selection (e.g., deuterated methanol) and reaction monitoring (e.g., quenching at specific timepoints) are critical to minimize protium contamination .
Q. How is this compound utilized as an internal standard in quantitative analytical workflows?
this compound serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays to correct for matrix effects and ionization variability. Methodological best practices include:
- Co-eluting this compound with the analyte to ensure identical retention times.
- Validating matrix-matched calibration curves across biological matrices (e.g., plasma, urine).
- Assessing deuterium loss during sample preparation (e.g., lyophilization) via recovery experiments .
Advanced Research Questions
Q. What experimental design considerations are critical for pharmacokinetic (PK) studies using this compound in preclinical models?
PK studies require:
- Dose optimization : Administering this compound at tracer levels (e.g., 0.1–1 mg/kg) to avoid isotopic dilution.
- Sampling intervals : Frequent blood draws during absorption/distribution phases (0–8 hrs) and sparse sampling during elimination.
- Data normalization : Using non-compartmental analysis (NCA) with correction for deuterium kinetic isotope effects (KIEs) on metabolic clearance .
Q. How can researchers resolve contradictions in deuterium incorporation rates observed across different analytical platforms?
Discrepancies in deuterium purity measurements may arise from instrument-specific fragmentation patterns (e.g., ESI vs. MALDI in MS). Solutions include:
- Cross-validation using orthogonal techniques (e.g., NMR for positional deuterium assignment).
- Statistical reconciliation via Bland-Altman plots to assess inter-method variability .
Q. What methodologies are recommended for studying the isotopic effects of this compound on metabolic enzyme binding affinity?
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy changes due to deuterium substitution.
- Molecular dynamics simulations : Model C-D bond rigidity effects on barbiturate-cytochrome P450 interactions.
- In vitro microsomal assays : Compare metabolic half-lives (t₁/₂) of Barbital vs. This compound under controlled pH and temperature .
Q. How should researchers validate this compound stability in long-term storage for longitudinal studies?
Stability protocols must include:
- Accelerated degradation studies : Expose this compound to stress conditions (40°C/75% RH for 6 months).
- Analytical endpoints : Monitor deuterium retention via high-resolution MS and quantify degradation products (e.g., Barbital-d4) using peak area ratios .
Q. What statistical approaches are suitable for analyzing conflicting data on this compound’s isotopic effects in heterogeneous biological matrices?
- Multivariate regression : Adjust for covariates like matrix viscosity and protein content.
- Bayesian hierarchical modeling : Account for batch-to-batch variability in deuterium labeling.
- Sensitivity analysis : Identify outliers attributable to KIEs or instrumental drift .
Q. How can ethical and practical challenges in this compound-based animal studies be mitigated?
- Ethical frameworks : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study justification.
- Dose minimization : Use pharmacokinetic modeling to predict effective tracer doses, reducing animal usage.
- Institutional oversight : Submit protocols to ethics committees for review of deuterium safety thresholds .
Data Presentation Guidelines
- Tables : Include deuterium incorporation rates, method validation parameters (e.g., LOD, LOQ), and stability data.
- Figures : Use scatter plots for inter-method comparisons and heatmaps for metabolic pathway analysis.
- Supplemental Data : Provide raw MS spectra, NMR assignments, and simulation trajectories in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
